![molecular formula C11H14F2N2 B15298401 1-[3-(Difluoromethyl)phenyl]piperazine CAS No. 1000146-69-9](/img/structure/B15298401.png)
1-[3-(Difluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Difluoromethyl)phenyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a difluoromethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. The molecular formula of this compound is C11H14F2N2.
Méthodes De Préparation
The synthesis of 1-[3-(Difluoromethyl)phenyl]piperazine can be achieved through various synthetic routes. One common method involves the alkylation of 1-(3-difluoromethyl)benzene with piperazine under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the alkyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
1-[3-(Difluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield difluoromethyl-substituted aromatic ketones, while reduction may produce difluoromethyl-substituted amines.
Applications De Recherche Scientifique
1-[3-(Difluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Difluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-[3-(Difluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
1-Phenylpiperazine: Lacks the fluorinated substituent, resulting in different physicochemical and biological characteristics.
1-[3-(Chloromethyl)phenyl]piperazine: Contains a chloromethyl group, which can lead to different reactivity and interactions compared to the difluoromethyl derivative.
Propriétés
Numéro CAS |
1000146-69-9 |
|---|---|
Formule moléculaire |
C11H14F2N2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-[3-(difluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)9-2-1-3-10(8-9)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2 |
Clé InChI |
OVYGOADATLWIIS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC(=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


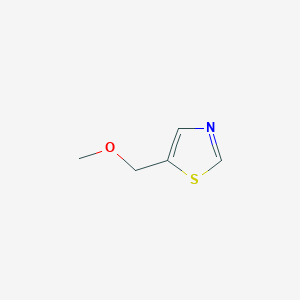
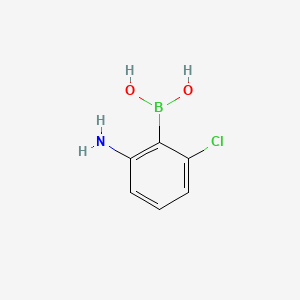
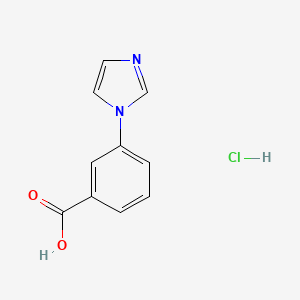

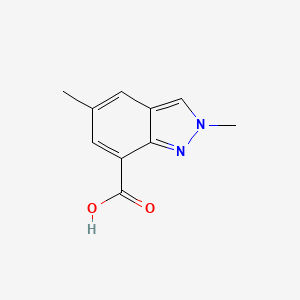
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15298371.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
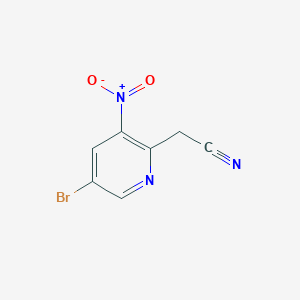


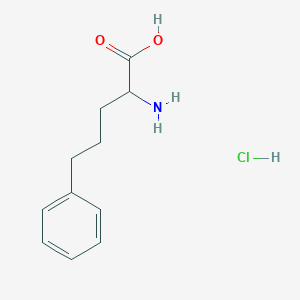

![tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B15298420.png)
